molecular formula C13H10BrN3 B14004423 2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine CAS No. 56291-49-7

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine

Cat. No.: B14004423
CAS No.: 56291-49-7
M. Wt: 288.14 g/mol
InChI Key: YDXTWQDOSWIRTC-UHFFFAOYSA-N
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Description

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyridine ring system with a benzyl group at the 2-position and a bromine atom at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with benzyl bromide in the presence of a base, followed by bromination at the 6-position. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-6-bromo-1H-imidazo[4,5-b]pyridine
  • 2-methyl-6-bromo-1H-imidazo[4,5-b]pyridine
  • 2-ethyl-6-bromo-1H-imidazo[4,5-b]pyridine

Uniqueness

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine is unique due to the presence of the benzyl group at the 2-position, which can enhance its biological activity and selectivity compared to other similar compounds. The bromine atom at the 6-position also provides a site for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

56291-49-7

Molecular Formula

C13H10BrN3

Molecular Weight

288.14 g/mol

IUPAC Name

2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10BrN3/c14-10-7-11-13(15-8-10)17-12(16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16,17)

InChI Key

YDXTWQDOSWIRTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=N3)Br

Origin of Product

United States

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